(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride
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Overview
Description
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a phenylmethanamine moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde (veratraldehyde).
Step 1: Conversion of 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid through a Knoevenagel condensation reaction.
Step 2: Reduction of 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid.
Step 3: Conversion of 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide.
Step 4: Reduction of 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a monoamine oxidase inhibitor (MAOI), preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological and psychological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the phenylmethanamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group at the 5 position.
Dopamine (3,4-Dihydroxyphenethylamine): A major neurotransmitter with hydroxy groups instead of methoxy groups at the 3 and 4 positions
Uniqueness
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and its ability to act as a monoamine oxidase inhibitor. This makes it particularly valuable in research focused on neurotransmitter regulation and potential therapeutic applications.
Properties
Molecular Formula |
C15H18ClNO2 |
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Molecular Weight |
279.76 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11;/h3-10,15H,16H2,1-2H3;1H |
InChI Key |
UKPQPSIHDXRWQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)OC.Cl |
Origin of Product |
United States |
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